Lurbinectedin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

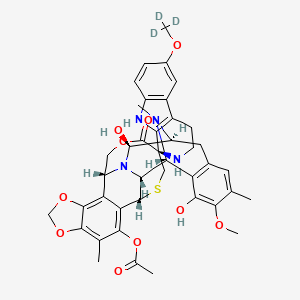

Structure

2D Structure

Properties

IUPAC Name |

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6-methoxy-7,21,30-trimethyl-27-oxo-6'-(trideuteriomethoxy)spiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1/i5D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDMIZRDDREKEP-JKBMFYPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC3=C2CCN[C@]34CS[C@H]5[C@H]6[C@H]7C8=C(C[C@H](N7C)[C@@H](N6[C@@H](COC4=O)C9=C1C(=C(C(=C59)OC(=O)C)C)OCO1)O)C=C(C(=C8O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Lurbinectedin-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lurbinectedin-d3, its core applications in research, and detailed experimental methodologies. It is designed to serve as a vital resource for professionals engaged in oncology drug discovery and development.

Introduction to Lurbinectedin and its Deuterated Analog

Lurbinectedin is a potent antineoplastic agent, approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1] It is a synthetic analog of a marine-derived compound and functions as a selective inhibitor of oncogenic transcription.[1]

This compound is a deuterium-labeled version of Lurbinectedin. In research, its primary and critical application is as an internal standard for the quantification of Lurbinectedin in biological matrices. The additional mass from the deuterium atoms allows for its distinct detection in mass spectrometry-based assays, ensuring accurate and precise measurement of the parent drug's concentration.

Mechanism of Action

Lurbinectedin exerts its antitumor activity through a multi-faceted mechanism of action that ultimately leads to cancer cell apoptosis.

-

DNA Binding and Transcription Inhibition: Lurbinectedin covalently binds to the minor groove of DNA, primarily at GC-rich sequences. This interaction physically obstructs the movement of RNA polymerase II along the DNA template, thereby inhibiting active transcription. This process is particularly effective in tumors that are highly dependent on continuous transcription, a phenomenon known as "transcriptional addiction."

-

Induction of DNA Damage: The binding of Lurbinectedin to DNA leads to the formation of DNA adducts. These adducts can generate single and double-strand breaks in the DNA.[2]

-

Apoptosis Induction: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, the activation of apoptotic pathways. A key indicator of this is the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of the Tumor Microenvironment: Lurbinectedin has been shown to reduce the number of tumor-associated macrophages (TAMs). TAMs are known to promote tumor growth and progression, so their reduction contributes to the overall anti-tumor effect.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of Lurbinectedin from both preclinical and clinical studies.

Preclinical Efficacy: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| NCI-H510A | Small Cell Lung Cancer (SCLC) | ~1.1 | [3] |

| NCI-H82 | Small Cell Lung Cancer (SCLC) | ~1.6 | [3] |

| DMS-53 | Small Cell Lung Cancer (SCLC) | 1-2 | [3] |

| Panel of 21 SCLC cell lines | Small Cell Lung Cancer (SCLC) | Median: 0.46 (Range: 0.06 - 1.83) | [4] |

| POU2F3-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 0.28 | [5] |

| POU2F3-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | Mean: 12.1 | [5] |

| SLFN11-high SCLC cell lines | Small Cell Lung Cancer (SCLC) | 1.1 | [5] |

| SLFN11-low SCLC cell lines | Small Cell Lung Cancer (SCLC) | 11.8 | [5] |

| Malignant Pleural Mesothelioma (MPM) cell lines (n=12) | Malignant Pleural Mesothelioma | Range: 0.073 - 4.54 | [6] |

Preclinical Efficacy: In Vivo Tumor Growth Inhibition

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference(s) |

| LX110, LX1322, LX33 (SCLC PDX models) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | Significant tumor regression | [7] |

| LX151 (transformed SCLC PDX model) | Small Cell Lung Cancer (SCLC) | Lurbinectedin (0.2 mg/kg, i.v., once a week) | 95% inhibition of tumor growth at day 56 | [2] |

| Ovarian clear-cell carcinoma xenograft | Ovarian Clear-Cell Carcinoma | Lurbinectedin + SN-38 | 85.1% smaller tumor volume compared to control | [8] |

Clinical Efficacy in Relapsed SCLC (Phase II Basket Trial)

| Patient Subgroup (based on Chemotherapy-Free Interval - CTFI) | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |

| All Patients | 35.2% | 9.3 months | [1] |

| CTFI ≥ 90 days (Platinum-Sensitive) | 45% | 11.9 months | [9] |

| CTFI ≥ 180 days | 60% | 16.2 months | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed in Lurbinectedin research.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lurbinectedin in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SCLC lines like NCI-H510A, DMS-53)

-

Complete cell culture medium

-

96-well plates

-

Lurbinectedin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Lurbinectedin in complete culture medium. Remove the old medium from the cells and add the Lurbinectedin-containing medium. Include wells with vehicle (DMSO) as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis of DNA Damage and Apoptosis

This protocol is for detecting key protein markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).

Materials:

-

Cancer cell lines

-

Lurbinectedin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Lurbinectedin at desired concentrations and time points. Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative levels of γH2AX and cleaved PARP.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Lurbinectedin in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., SCLC PDX models)

-

Lurbinectedin formulation for injection

-

Vehicle control (e.g., 5% glucose + 0.5% HPMC)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Lurbinectedin (e.g., 0.2 mg/kg intravenously, once a week) to the treatment group and the vehicle to the control group.

-

Tumor Measurement and Monitoring: Measure the tumor volume with calipers at regular intervals. Monitor the body weight and general health of the mice.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Calculate tumor growth inhibition and compare the tumor volumes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Lurbinectedin and a typical experimental workflow for its preclinical evaluation.

Figure 1: Lurbinectedin's Mechanism of Action in a Cancer Cell.

Figure 2: Preclinical Evaluation Workflow for Lurbinectedin.

References

- 1. Frontiers | Lurbinectedin in small cell lung cancer [frontiersin.org]

- 2. De novo and histologically transformed small cell lung cancer is sensitive to lurbinectedin treatment through the modulation of EMT and NOTCH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmamar.com [pharmamar.com]

Lurbinectedin-d3: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurbinectedin, a potent antitumor agent, has emerged as a significant therapeutic option for specific types of cancer. This technical guide provides an in-depth exploration of Lurbinectedin-d3, the deuterated analogue of Lurbinectedin. The document outlines its chemical structure, details the complex multi-step synthesis pathway with available quantitative data, and elucidates its mechanism of action through a signaling pathway diagram. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure

This compound is the deuterated form of Lurbinectedin, a synthetic alkaloid analogue. The core structure of Lurbinectedin is a complex pentacyclic system. This compound is specifically labeled with deuterium, which can be useful in metabolic studies.

Chemical Formula: C41H41D3N4O10S

Molecular Weight: 787.89 g/mol

Synthesis Pathways

The total synthesis of Lurbinectedin is a complex undertaking, reported to involve 26 individual steps from (S)-tyrosine, with a modest overall yield of 1.6%[1]. A key strategic element of the synthesis is the light-mediated activation of a carbon-hydrogen bond[1]. A more detailed two-step synthetic approach has been described, which involves the initial preparation of a key intermediate, the "Lurbinectedin Bridged Azocane," followed by a series of reactions to complete the synthesis of the final molecule[2].

Synthesis of Lurbinectedin Bridged Azocane (Intermediate)

The synthesis of this crucial intermediate involves several key reactions:

-

Pictet-Spengler Reaction and Protection: The synthesis begins with a Pictet-Spengler reaction between a tyrosine derivative and an aldehyde, followed by N-Boc protection to yield a tetrahydroisoquinoline[2].

-

Oxidative Dearomatization and Rearomatization: The subsequent step involves an oxidative dearomatization using a cobalt salen catalyst, followed by a blue light-facilitated benzo[2][3]dioxole formation and rearomatization[2].

-

Oxidation and Second Pictet-Spengler Reaction: The resulting phenol is protected, and a Swern oxidation is performed to yield an aldehyde. This aldehyde then undergoes a second Pictet-Spengler reaction to form a pentacycle[2].

-

Further Modifications: The pentacycle undergoes N-methylation and allylation. Subsequent oxidation of a primary alcohol to an aldehyde is followed by an intramolecular Strecker reaction and deprotection to furnish the bridged azocane intermediate[2].

Final Synthesis of Lurbinectedin

The final steps to obtain Lurbinectedin from the bridged azocane are as follows:

-

Oxidative Dearomatization and Esterification: The phenol group of the bridged azocane undergoes oxidative dearomatization, followed by esterification of the primary alcohol[2].

-

Macrocyclization: A one-pot macrocyclization procedure, as reported by Corey, is employed to form a sulfide[2].

-

Deprotection and Final Pictet-Spengler Reaction: The protecting groups are removed, and a final Pictet-Spengler reaction with a tryptamine derivative, followed by iminium-mediated ejection of the nitrile moiety and hydrolysis, affords Lurbinectedin[2].

Synthesis of this compound

While the general synthesis of Lurbinectedin is outlined, specific details regarding the introduction of the three deuterium atoms to form this compound are not extensively available in the provided search results. Deuteration is typically achieved by using deuterated reagents at a specific step in the synthesis or through hydrogen-deuterium exchange reactions on the final molecule or a late-stage intermediate.

Quantitative Data on Synthesis Steps

The following table summarizes the reported yields for various key steps in the synthesis of Lurbinectedin.

| Step | Yield (%) | Reference |

| Oxidative dearomatization and rearomatization (2 steps) | 71 | [2] |

| Phenol protection and Swern oxidation (2 steps) | 87 | [2] |

| Second Pictet-Spengler reaction | 67 | [2] |

| Oxidation, intramolecular Strecker reaction, and deprotection (3 steps) | 79 | [2] |

| Oxidative dearomatization and esterification (2 steps) | 72 | [2] |

| Macrocyclization | 51 | [2] |

| Reductive removal of protecting groups | 85 | [2] |

| Reaction with 4-formyl-1-methylpyridinium benzenesulfonate | 52 | [2] |

| Final Pictet-Spengler reaction, iminium-mediated ejection, and hydrolysis (2 steps) | 77 | [2] |

| Overall Yield (26 steps) | 1.6 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Lurbinectedin are proprietary and not fully disclosed in publicly available literature. However, the key transformations involved are well-established reactions in organic chemistry. Below are generalized methodologies for the key reaction types mentioned in the synthesis.

General Protocol for Pictet-Spengler Reaction

-

Dissolve the starting tryptamine or tyrosine derivative and the corresponding aldehyde or ketone in a suitable aprotic solvent (e.g., dichloromethane, toluene).

-

Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Swern Oxidation

-

Cool a solution of oxalyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) to a low temperature (e.g., -78 °C).

-

Add dimethyl sulfoxide (DMSO) dropwise to the cooled solution.

-

After a short stirring period, add a solution of the primary or secondary alcohol in the same solvent.

-

Stir the mixture for a specified time at the low temperature.

-

Add a hindered amine base (e.g., triethylamine) to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the resulting aldehyde or ketone by column chromatography.

General Protocol for Intramolecular Strecker Reaction

-

Treat the starting amino aldehyde with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) in a suitable solvent.

-

The reaction is often carried out in the presence of an amine to form an intermediate imine in situ.

-

The cyanide then attacks the imine to form an α-aminonitrile.

-

The reaction conditions (temperature, solvent, and catalyst) are crucial for achieving high diastereoselectivity in the intramolecular cyclization.

-

Work-up typically involves quenching the excess cyanide and purification of the cyclic aminonitrile product.

General Protocol for Corey's One-Pot Macrocyclization

-

This protocol involves the formation of a large ring structure in a single reaction vessel.

-

The specific reagents and conditions are highly dependent on the nature of the linear precursor.

-

Generally, a dilute solution of the linear substrate is used to favor intramolecular cyclization over intermolecular polymerization.

-

The reaction is often mediated by a coupling agent or a catalyst to facilitate the ring closure.

-

Careful control of reaction parameters such as temperature and reaction time is essential for obtaining a good yield of the desired macrocycle.

Mechanism of Action

Lurbinectedin exerts its potent anticancer activity through a multi-faceted mechanism of action that primarily targets transcription and DNA integrity.

The key steps in its mechanism are:

-

DNA Minor Groove Binding: Lurbinectedin covalently binds to guanine residues located in the minor groove of the DNA. This binding is selective for certain DNA sequences.

-

Inhibition of RNA Polymerase II: The Lurbinectedin-DNA adduct acts as a roadblock for RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. This leads to the stalling and subsequent degradation of the polymerase.

-

Transcription Inhibition: By halting the progression of RNA polymerase II, Lurbinectedin effectively inhibits active transcription, a process crucial for the survival and proliferation of cancer cells.

-

Induction of DNA Damage: The stalled transcription complex can lead to the formation of DNA double-strand breaks.

-

Apoptosis: The accumulation of DNA damage and the inhibition of essential gene transcription trigger the apoptotic cascade, leading to programmed cell death in cancer cells.

Visualizations

Lurbinectedin Synthesis Pathway Overview

Caption: Overview of the two-stage synthetic pathway to Lurbinectedin.

Lurbinectedin Mechanism of Action Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of Lurbinectedin.

References

In Vitro Mechanism of Action of Lurbinectedin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurbinectedin is a synthetic alkaloid, structurally related to trabectedin, that has demonstrated potent antitumor activity in various cancer models.[1] It is approved for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[2] This technical guide provides an in-depth overview of the in vitro mechanism of action of Lurbinectedin, focusing on its core molecular interactions and cellular consequences. The information presented here is based on preclinical studies and is considered directly applicable to Lurbinectedin-d3, a deuterated analog with an identical in vitro mechanism of action.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Lurbinectedin exerts its cytotoxic effects through a unique and multifaceted mechanism that primarily involves DNA binding, inhibition of oncogenic transcription, and induction of DNA damage.[2][3] This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.

DNA Binding and Adduct Formation

Lurbinectedin covalently binds to the minor groove of DNA, primarily at guanine residues within CG-rich sequences.[1][4] This interaction forms DNA adducts, which distort the helical structure of DNA by bending it towards the major groove.[5] This initial binding is the critical first step that triggers a cascade of downstream events.

Experimental Protocol: DNase I Footprinting Assay

DNase I footprinting assays have been instrumental in identifying the specific DNA binding sites of Lurbinectedin.[2]

-

Objective: To determine the precise DNA sequence where Lurbinectedin binds.

-

Methodology:

-

A DNA fragment of interest is radiolabeled at one end.

-

The labeled DNA is incubated with varying concentrations of Lurbinectedin.

-

The DNA-Lurbinectedin complexes are then partially digested with DNase I.

-

The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

The binding sites of Lurbinectedin are identified as "footprints," which are regions of the DNA protected from DNase I cleavage due to the presence of the bound drug.[2]

-

Inhibition of Transcription

By forming adducts in the DNA, Lurbinectedin creates a physical roadblock for the transcriptional machinery. This leads to the stalling and subsequent degradation of elongating RNA polymerase II (Pol II).[1][6] The inhibition of transcription is a key component of Lurbinectedin's anticancer activity, particularly in tumors that are highly dependent on the continuous expression of specific oncogenes for their survival.[1]

Experimental Protocol: In Vitro Transcription Assay

This assay directly measures the impact of Lurbinectedin on the synthesis of RNA.[6]

-

Objective: To quantify the inhibitory effect of Lurbinectedin on RNA synthesis.

-

Methodology:

-

A DNA template containing a specific promoter (e.g., adenovirus major late promoter) is used.[6]

-

The DNA template is incubated with increasing concentrations of Lurbinectedin.[6]

-

Essential transcription factors (TFIIB, TBP, TFIIE, TFIIF, TFIIH) and RNA polymerase II are added to the reaction.[6]

-

Radiolabeled ribonucleotides (e.g., [α-32P]UTP) are included to allow for the detection of newly synthesized RNA.

-

The reaction is incubated to allow transcription to occur.

-

The resulting RNA transcripts are separated by gel electrophoresis and visualized by autoradiography.

-

A decrease in the intensity of the RNA transcript band with increasing Lurbinectedin concentration indicates inhibition of transcription.[6]

-

Induction of DNA Damage and Cell Cycle Arrest

The formation of Lurbinectedin-DNA adducts and the stalling of RNA polymerase II trigger the cellular DNA damage response (DDR).[2] Lurbinectedin interferes with the nucleotide excision repair (NER) machinery, leading to the accumulation of DNA single-strand and double-strand breaks.[2][7][8] This accumulation of DNA damage activates key checkpoint kinases such as ATR and ATM, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[2][9][10]

Experimental Protocol: Western Blot Analysis for DNA Damage Markers

Western blotting is used to detect the activation of proteins involved in the DNA damage response pathway.

-

Objective: To assess the induction of DNA damage by Lurbinectedin by measuring the levels of key DDR proteins.

-

Methodology:

-

Cancer cell lines are treated with Lurbinectedin for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for DNA damage markers such as phosphorylated H2AX (γH2AX), phosphorylated CHK1, and phosphorylated ATM/ATR.[2][11]

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

An increase in the levels of these phosphorylated proteins indicates the activation of the DNA damage response.[11]

-

Quantitative Data: In Vitro Cytotoxicity of Lurbinectedin

Lurbinectedin has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[6][11]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H1048 | Small Cell Lung Cancer | 0.16 | [12] |

| DMS 114 | Small Cell Lung Cancer | 0.01 - 0.38 | [9] |

| A549 | Lung Cancer | Low nanomolar range | [6] |

| A673 | Ewing Sarcoma | Low nanomolar range | [6] |

| HCT-116 | Colon Cancer | Low nanomolar range | [6] |

| HT-29 | Colon Cancer | Low nanomolar range | [6] |

| MCF7 | Breast Cancer | Low nanomolar range | [6] |

| MDA-MB-231 | Breast Cancer | Low nanomolar range | [6] |

| HeLa | Cervical Cancer | Low nanomolar range | [6] |

| PSN-1 | Pancreatic Cancer | Low nanomolar range | [6] |

Signaling Pathways Modulated by Lurbinectedin

The binding of Lurbinectedin to DNA and the subsequent cellular responses lead to the modulation of several key signaling pathways.

DNA Damage Response and Apoptosis Pathway

Caption: Lurbinectedin-induced DNA damage and apoptosis pathway.

STING-IFN Signaling Pathway Activation

Recent studies have shown that Lurbinectedin-induced DNA damage can lead to the release of cytoplasmic DNA fragments.[11][13] This cytoplasmic DNA activates the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[13] This activation of innate immunity can enhance the antitumor immune response.

Caption: Lurbinectedin-mediated activation of the STING pathway.

Conclusion

The in vitro mechanism of action of Lurbinectedin is characterized by its ability to bind to DNA, inhibit transcription, and induce DNA damage, ultimately leading to cancer cell death. Its activity is particularly pronounced in transcriptionally addicted tumors. Furthermore, its ability to modulate the tumor microenvironment through the activation of innate immune signaling pathways highlights its complex and potent antitumor profile. This in-depth understanding of Lurbinectedin's molecular and cellular effects provides a strong foundation for its clinical application and the development of rational combination therapies.

References

- 1. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - Kundu - Translational Lung Cancer Research [tlcr.amegroups.org]

- 12. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Lurbinectedin-d3

An In-depth Technical Guide on the Physical and Chemical Properties of Lurbinectedin-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurbinectedin, a synthetic analog of the marine-derived trabectedin, is a potent antineoplastic agent approved for the treatment of metastatic small cell lung cancer.[1][2] Its deuterated isotopologue, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical Identity and Properties

This compound is a deuterium-labeled version of Lurbinectedin (also known as PM01183).[3] The deuterium labeling provides a distinct mass signature for mass spectrometry-based analysis without significantly altering its chemical behavior.

Physical and Chemical Data

The physical and chemical properties of this compound are summarized below. Data for the parent compound, Lurbinectedin, are also included for a comprehensive comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | MedChemExpress[3] |

| Synonyms | PM01183-d3 | GlpBio[4] |

| Molecular Formula | C₄₁H₄₁D₃N₄O₁₀S | MedChemExpress[3] |

| Molecular Weight | 787.89 g/mol | GlpBio[4] |

| Appearance | Colorless to light yellow solid | MedChemExpress[3] |

| Purity | 96.96% | MedChemExpress[3] |

Table 2: Physicochemical Properties of Lurbinectedin (Unlabeled)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₁H₄₄N₄O₁₀S | PubChem[5] |

| Molecular Weight | 784.88 g/mol | PubChem[5] |

| CAS Number | 497871-47-3 | PubChem[5] |

| Water Solubility | 0.0646 mg/mL | DrugBank Online[6] |

| logP | 2.65 | DrugBank Online[6] |

| pKa (Strongest Acidic) | 9.35 | DrugBank Online[6] |

| pKa (Strongest Basic) | 7.2 | DrugBank Online[6] |

| Polar Surface Area | 164.28 Ų | DrugBank Online[6] |

| Hydrogen Bond Donor Count | 4 | DrugBank Online[6] |

| Hydrogen Bond Acceptor Count | 11 | DrugBank Online[6] |

| Rotatable Bond Count | 4 | DrugBank Online[6] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | ChemicalBook[7] |

Solubility and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound.

Table 3: Solubility and Storage Recommendations for this compound

| Parameter | Details | Source |

|---|---|---|

| Solubility | Soluble in DMSO. | ChemicalBook[7] |

| Lurbinectedin is practically insoluble in water, with solubility increasing at acidic pH. | FDA[8] | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen). | MedChemExpress[3] |

| Storage (Solid) | Powder: -20°C for 3 years. | TargetMol[9] |

| Handling | Prepare aliquots to avoid repeated freeze-thaw cycles. For increased solubility, heating to 37°C and ultrasonication can be employed. | GlpBio[4] |

| Shipping Condition | Shipped with blue ice or at room temperature. | GlpBio[4] |

Mechanism of Action

Lurbinectedin exerts its potent antitumor activity through a unique mechanism targeting oncogenic transcription.[1][2]

-

DNA Binding : Lurbinectedin covalently binds to guanine residues within the minor groove of DNA, particularly in CG-rich sequences near gene promoters.[5][6][10]

-

Transcription Inhibition : The formation of Lurbinectedin-DNA adducts creates a physical blockade, stalling the elongating RNA Polymerase II (Pol II) on the DNA template.[10][11]

-

Pol II Degradation : This stalled Pol II is subsequently ubiquitinated and targeted for proteasomal degradation, leading to a general inhibition of trans-activated transcription.[7]

-

DNA Damage and Apoptosis : The distortion of the DNA helix and interaction with transcription-coupled nucleotide excision repair (TC-NER) machinery leads to the generation of DNA double-strand breaks (DSBs).[1][6][10] This DNA damage activates downstream signaling cascades (involving ATR, ATM, and DNA-PK), induces cell cycle arrest in the S-phase, and ultimately triggers apoptosis.[1][12][13]

Experimental Protocols

Detailed protocols for the synthesis and physical property determination of this compound are proprietary. However, this section outlines general and published methodologies for its use and analysis.

General Protocol for Stock Solution Preparation

-

Weighing : Accurately weigh the required amount of this compound solid in a sterile microfuge tube.

-

Solvent Addition : Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

-

Solubilization : Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath to ensure complete dissolution.[4]

-

Aliquoting and Storage : Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

In Vitro Cell Viability/Cytotoxicity Assay

This workflow is typical for assessing the cytotoxic potential of Lurbinectedin against cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., SCLC cell lines like DMS 114) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Drug Treatment : Prepare serial dilutions of Lurbinectedin from a stock solution. Treat cells with a range of concentrations for a specified duration (e.g., 72 hours).[13]

-

Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition : Measure luminescence or fluorescence using a plate reader.

-

Data Analysis : Normalize the results to untreated control cells. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve using appropriate software.

Clinical Administration Protocol (Lyophilized Powder)

Lurbinectedin for clinical use is supplied as a lyophilized powder. The approved second-line treatment for SCLC involves a dose of 3.2 mg/m² administered as a 1-hour intravenous infusion every 21 days.[14]

-

Reconstitution : Reconstitute the 4 mg vial of lyophilized Lurbinectedin powder with 8 mL of Sterile Water for Injection (WFI). The resulting solution will have a concentration of approximately 0.47 mg/mL.[8]

-

Dilution : Withdraw the required volume of the reconstituted solution and further dilute it in an infusion bag containing 5% Dextrose Injection or 0.9% Sodium Chloride Injection.

-

Administration : Administer the final solution as a 60-minute intravenous infusion.[14][15]

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Lurbinectedin. A thorough understanding of its physical and chemical properties, solubility, and storage requirements is essential for generating accurate and reproducible data in bioanalytical and pharmacological studies. Its mechanism of action, centered on the inhibition of oncogenic transcription, provides a strong rationale for its use in cancers characterized by transcriptional addiction. The protocols and data presented herein serve as a foundational guide for researchers in the field of oncology and drug development.

References

- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lurbinectedin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Lurbinectedin | C41H44N4O10S | CID 57327016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lurbinectedin | 497871-47-3 [chemicalbook.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Lurbinectedin | TargetMol [targetmol.com]

- 10. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Lurbinectedin used for? [synapse.patsnap.com]

- 12. embopress.org [embopress.org]

- 13. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lurbinectedin as second-line treatment for patients with small-cell lung cancer: a single-arm, open-label, phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research and Applications of Lurbinectedin-d3

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Lurbinectedin is a synthetic analog of the marine-derived alkaloid trabectedin, belonging to the class of antineoplastic agents.[1] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with metastatic small cell lung cancer (SCLC) whose disease has progressed on or after platinum-based chemotherapy.[1][2][3][4] Lurbinectedin-d3 is the deuterium-labeled version of Lurbinectedin.[5] As its biological activity is identical to the parent compound, this guide focuses on the extensive preclinical data for Lurbinectedin to provide a comprehensive overview of its mechanism, efficacy, and the experimental basis for its clinical use. This compound is primarily utilized as an internal standard in pharmacokinetic analyses due to its distinct mass.

This document serves as an in-depth technical guide, summarizing the core preclinical findings, detailing experimental methodologies, and presenting quantitative data to support further research and development.

Core Mechanism of Action

Lurbinectedin exerts its potent antitumor activity through a unique and multifaceted mechanism that distinguishes it from other DNA-alkylating agents. It primarily functions as a selective inhibitor of oncogenic transcription.[2][3][6]

2.1 DNA Binding and Adduct Formation The initial event in Lurbinectedin's action is its covalent binding to guanine residues specifically within the minor groove of the DNA helix.[7][8] This interaction forms DNA adducts, which induces a conformational change, bending the DNA helix towards the major groove.[7]

2.2 Inhibition of Active Transcription These DNA adducts are recognized by the transcriptional machinery. Lurbinectedin's primary effect is the irreversible stalling of elongating RNA polymerase II (Pol II) on the DNA template.[1][9] This leads to a cascade of events, including the ubiquitination and subsequent proteasomal degradation of the stalled Pol II, which effectively halts active transcription, particularly in genes over-activated in cancer cells (oncogene addiction).[2][10]

2.3 Induction of DNA Double-Strand Breaks The stalled Pol II and the DNA adducts are recognized by the Nucleotide Excision Repair (NER) pathway. Lurbinectedin traps the NER complex member ERCC5/XPG on the DNA, which, during its processing of the adduct, leads to the creation of irreversible DNA single- and double-strand breaks (DSBs).[2][9][11]

2.4 Cell Cycle Arrest and Apoptosis The accumulation of DSBs triggers a robust DNA Damage Response (DDR). This response ultimately leads to cell cycle arrest, predominantly in the S-phase, and culminates in programmed cell death, or apoptosis.[2][12][13]

Caption: Core mechanism of Lurbinectedin, from DNA binding to apoptosis.

Key Signaling Pathways

Lurbinectedin's activity is mediated and amplified through the activation of critical intracellular signaling pathways, primarily the DNA Damage Response network.

3.1 DNA Damage Response (DDR) Pathway The generation of DSBs by Lurbinectedin is a potent activator of the DDR network. Preclinical studies have confirmed that Lurbinectedin treatment leads to the activation of the primary sensor kinases that regulate DNA repair: ATM (ataxia-telangiectasia mutated), ATR (ATM and Rad3-related), and DNA-protein kinase (DNA-PK).[2][9][11][14] Activation of these kinases results in the phosphorylation of downstream effector proteins, including CHK1 and the histone variant H2AX (forming γH2AX), a well-established marker of DSBs.[9][11][15] This signaling cascade enforces cell cycle checkpoints, providing time for DNA repair; however, the damage induced by Lurbinectedin is often overwhelming, pushing the cell towards apoptosis.[14]

References

- 1. What is Lurbinectedin used for? [synapse.patsnap.com]

- 2. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lurbinectedin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. targetedonc.com [targetedonc.com]

- 9. embopress.org [embopress.org]

- 10. Efficacy and toxicity of lurbinectedin in subsequent systemic therapy of extensive-stage small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR inhibition augments the efficacy of lurbinectedin in small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Preclinical Efficacy of Lurbinectedin in Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical studies with ONC201/TIC10 and lurbinectedin as a novel combination therapy in small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Lurbinectedin in Human Plasma Using Lurbinectedin-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of lurbinectedin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lurbinectedin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2] The sample preparation involves a straightforward liquid-liquid extraction procedure. The method demonstrates excellent linearity over the concentration range of 0.1 to 50 ng/mL, with notable precision and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and drug development settings.[3][4]

Introduction

Lurbinectedin (PM01183) is a potent antitumor agent that acts as a selective inhibitor of oncogenic transcription.[4][5] It covalently binds to guanine residues in the DNA minor groove, leading to a cascade of events that result in double-strand DNA breaks and apoptosis in cancer cells.[5] Accurate and reliable quantification of lurbinectedin in biological matrices is crucial for pharmacokinetic assessments and for understanding its efficacy and safety profile.

Mass spectrometry, particularly LC-MS/MS, has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[1][2] Since a deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[1][6]

This application note provides a detailed protocol for the extraction and quantification of lurbinectedin in human plasma using this compound as the internal standard. The method is validated in accordance with established guidelines, demonstrating its suitability for high-throughput bioanalysis.[3]

Experimental

Materials and Reagents

-

Lurbinectedin and this compound reference standards were sourced from a commercial supplier.[7]

-

Human plasma (K2EDTA) was obtained from a certified vendor.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Tert-butyl methyl ether (TBME) (HPLC grade)

-

1 M Aqueous ammonia

-

Deionized water

Stock and Working Solutions

-

Lurbinectedin Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.[7]

-

Working Solutions: Serial dilutions of the lurbinectedin stock solution were made in a mixture of acetonitrile and water (1:1, v/v) to prepare calibration standards and quality control (QC) samples. The this compound working solution was prepared by diluting the stock solution in the same solvent.

Sample Preparation

A liquid-liquid extraction method was employed for the extraction of lurbinectedin from human plasma.[3][8]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 25 µL of 1 M aqueous ammonia to the plasma samples and vortex.[8]

-

Add 500 µL of tert-butyl methyl ether (TBME) as the extraction solvent.[8]

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer (TBME) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A C18 analytical column (e.g., Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[9]

-

Flow Rate: 0.80 mL/min.[9]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for lurbinectedin and this compound should be optimized.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Results and Discussion

Linearity and Sensitivity

The calibration curve for lurbinectedin in human plasma was linear over the concentration range of 0.1 to 50 ng/mL.[3][4] A linear regression with a weighting factor of 1/x² provided the best fit for the relationship between the analyte/internal standard peak area ratio and the concentration.[4] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, demonstrating the high sensitivity of the method.[3][4]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations. The results are summarized in the table below.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Lurbinectedin | LLOQ (0.1) | 11.9 - 15.4 | -1 to 17 | 15.8 | 5 |

| Low QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |

| Mid QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |

| High QC | 2.7 - 12.9 | -10 to 12 | 5.1 - 10.7 | -5 to 6 | |

| Data synthesized from published literature.[4] |

Recovery and Matrix Effect

The extraction recovery of lurbinectedin from human plasma was consistent and reproducible across the different QC levels. The use of this compound as an internal standard effectively compensated for any variability in the extraction process. The matrix effect was found to be minimal, with the precision of the slopes of calibration curves prepared in different lots of plasma being within acceptable limits.

Visualizations

Caption: Workflow for Lurbinectedin quantification in plasma.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Lurbinectedin-d3 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lurbinectedin-d3 in pharmacokinetic (PK) studies. This compound, a deuterium-labeled version of the anticancer agent Lurbinectedin, serves as an ideal internal standard for quantitative bioanalysis. Its use is critical for accurately determining the concentration of Lurbinectedin in biological matrices, a key aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to Lurbinectedin

Lurbinectedin is a potent antineoplastic agent used for the treatment of adult patients with metastatic small cell lung cancer (SCLC) that has progressed on or after platinum-based chemotherapy.[1][2][3] It is a synthetic analog of a marine-derived compound and functions as a selective inhibitor of oncogenic transcription.[1][2] Lurbinectedin covalently binds to guanine residues within the minor groove of DNA, leading to a cascade of events that includes the inhibition of RNA polymerase II, the generation of DNA double-strand breaks, and ultimately, apoptotic cell death.[4][5] Understanding its pharmacokinetic properties is crucial for optimizing dosing regimens and ensuring patient safety.

Role of this compound in Pharmacokinetic Analysis

In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification. This compound is the preferred internal standard for Lurbinectedin analysis for the following reasons:

-

Chemical Similarity: this compound is structurally identical to Lurbinectedin, with the exception of the substitution of three hydrogen atoms with deuterium. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.

-

Mass Difference: The mass difference between this compound and Lurbinectedin allows for their distinct detection by the mass spectrometer, enabling separate quantification.

-

Correction for Variability: this compound compensates for potential variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize key quantitative data from validated bioanalytical methods for Lurbinectedin in human plasma and urine, where a deuterated internal standard like this compound is typically employed.

Table 1: Bioanalytical Method Validation Parameters for Lurbinectedin

| Parameter | Matrix | Calibration Curve Range (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |

| Lurbinectedin | Human Plasma | 0.1 - 100 | Within ±15% | < 15% | [6] |

| Human Urine | 1 - 1000 | Within ±15% | < 15% | [6] | |

| Human Plasma | 0.1 - 50 | -5 to 6 | 5.1 to 10.7 | [7][8] |

Table 2: Key Pharmacokinetic Parameters of Lurbinectedin in Humans

| Parameter | Value | Unit | Reference |

| Terminal Half-Life (t½) | 51 | hours | [3][4] |

| Total Plasma Clearance (CL) | 11 | L/h | [3][4] |

| Volume of Distribution (Vd) | 504 | L | [4] |

| Plasma Protein Binding | ~99 | % | [3][4] |

Experimental Protocols

This section outlines a typical experimental workflow for a pharmacokinetic study of Lurbinectedin using this compound as an internal standard.

Bioanalytical Method using LC-MS/MS

This protocol describes the quantification of Lurbinectedin in human plasma.

4.1.1. Materials and Reagents

-

Lurbinectedin analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) materials

-

Tert-butyl methyl ether (TBME)[6]

-

1 M Aqueous Ammonia[6]

4.1.2. Sample Preparation

A validated method for sample preparation involves either Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE).[6][7]

-

Supported Liquid Extraction (SLE):

-

Spike a known volume of plasma sample with this compound solution.

-

Pre-treat the plasma sample with 1 M aqueous ammonia.[6]

-

Load the pre-treated sample onto an SLE column.

-

Allow the sample to absorb for a specified time.

-

Elute Lurbinectedin and this compound from the column using an organic solvent such as tert-butyl methyl ether (TBME).[6]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (LLE):

-

Spike a known volume of plasma sample with this compound solution.

-

Add an appropriate extraction solvent (e.g., TBME).

-

Vortex to mix and then centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

-

4.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with formic acid and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate for UPLC systems.

-

Injection Volume: A small, precise volume of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Lurbinectedin and this compound.

-

4.1.4. Data Analysis

-

Quantify Lurbinectedin concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Lurbinectedin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Lurbinectedin

Caption: Mechanism of action of Lurbinectedin in the cell nucleus.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for bioanalytical quantification of Lurbinectedin.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Lurbinectedin in pharmacokinetic studies. The use of a stable isotope-labeled internal standard in conjunction with a validated LC-MS/MS method, as outlined in this guide, is fundamental for obtaining high-quality data. This data is essential for characterizing the pharmacokinetic profile of Lurbinectedin, which in turn informs appropriate dosing strategies and contributes to the safe and effective use of this important anticancer therapeutic.

References

- 1. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lurbinectedin - Wikipedia [en.wikipedia.org]

- 3. ansm.sante.fr [ansm.sante.fr]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Lurbinectedin-d3 Stock Solutions for In Vitro Cell-Based Assays

Introduction

Lurbinectedin, and its deuterated analogue Lurbinectedin-d3, is a potent anti-tumor agent that functions as a DNA minor groove covalent binder.[1][2] This mechanism of action involves binding to guanine residues, which triggers a cascade of events leading to DNA double-strand breaks, inhibition of transcription, and ultimately, apoptotic cell death.[3][4] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and storage of this compound solutions. This document provides a detailed protocol for the preparation of stock and working solutions of this compound for in vitro research applications.

Data Presentation: Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄₁H₄₁D₃N₄O₁₀S | [1] |

| Molecular Weight | 787.89 g/mol | [1] |

| Appearance | White to light yellow solid | [5] |

| Solubility | Soluble in DMSO | [5] |

| Predicted Water Solubility | 0.0646 mg/mL | [4] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |

Experimental Protocols

1. Materials and Equipment

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Sterile cell culture medium appropriate for the cell line

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

This compound is a potent cytotoxic agent and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE to avoid direct contact with skin and eyes and to prevent inhalation of the powder.

3. Preparation of 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many cell-based assays.

Step 1: Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L × 0.001 L × 787.89 g/mol = 7.88 mg

Step 2: Weighing

Accurately weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.

Step 3: Dissolution

-

Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] To further aid solubility, the tube can be gently warmed to 37°C.[1]

-

Visually inspect the solution to ensure it is clear and free of any visible particulates.

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

-

Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2] Ensure the tubes are tightly sealed and protected from light.[2]

4. Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by serially diluting the primary stock solution in a sterile, appropriate cell culture medium immediately before use.

Step 1: Thawing

Thaw a single aliquot of the 10 mM primary stock solution at room temperature. Once thawed, gently vortex the tube to ensure homogeneity.

Step 2: Intermediate Dilution (Optional but Recommended)

It is often practical to first create an intermediate stock solution (e.g., 100 µM) by diluting the 10 mM primary stock 1:100 in cell culture medium. This minimizes pipetting errors associated with very small volumes.

-

Example: Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get 200 µL of a 100 µM intermediate solution.

Step 3: Final Serial Dilutions

Perform serial dilutions from the intermediate stock solution to achieve the desired final concentrations for your experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example: To prepare a 100 nM working solution from a 100 µM intermediate stock, perform a 1:1000 dilution in cell culture medium.

Visualizations

Diagram 1: this compound Mechanism of Action

Caption: Simplified signaling pathway of this compound.

Diagram 2: Experimental Workflow for Solution Preparation

References

Application Note and Protocols: Lurbinectedin-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Introduction

Lurbinectedin is a potent anti-neoplastic agent approved for treating metastatic small-cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[1] It functions as a selective inhibitor of active transcription in cancer cells by binding covalently to guanine residues in the DNA minor groove, which ultimately leads to double-strand DNA breaks and cell death.[2][3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of Lurbinectedin is critical for optimizing its therapeutic use and ensuring patient safety.

Lurbinectedin-d3, a deuterium-labeled stable isotope of Lurbinectedin, serves as an essential tool in these investigations.[4] It is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.[5] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing the highest accuracy and precision.[6][7]

This document provides detailed protocols and data for key DMPK assays involving Lurbinectedin, highlighting the critical role of this compound.

Lurbinectedin Metabolism and Pharmacokinetics Overview

Lurbinectedin is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[1][3] In vitro studies show that in human liver microsomes, 80% of the compound is metabolized within 10 minutes.[1][8] The primary route of excretion is through feces (approximately 89%), with a minor fraction recovered in urine.[1][2] The drug is highly bound (~99%) to plasma proteins, including albumin and α-1-acid glycoprotein.[2][8] The major circulating metabolites identified in patients are N-Desmethyl-lurbinectedin (M4) and 1',3'-Desmethylene-lurbinectedin (also referred to as 1',3'-dihydroxy-lurbinectedin, M1).[8][9]

Pharmacokinetic Parameters of Lurbinectedin

The following table summarizes key pharmacokinetic parameters for Lurbinectedin in humans.

| Parameter | Value | Species | Citation |

| Plasma Protein Binding | ~99% | Human | [2][8] |

| Blood Cell Partitioning | 9.8% | Human | [1][8] |

| Volume of Distribution (Vss) | 504 L | Human | [2] |

| Total Plasma Clearance | ~11 L/h | Human | [2][9] |

| Terminal Half-life | 51 hours | Human | [2] |

| Primary Metabolizing Enzyme | CYP3A4 | Human | [1][3][10] |

| Primary Route of Excretion | Feces (~89%) | Human | [1][2] |

Application 1: Quantitative Bioanalysis of Lurbinectedin in Human Plasma

Objective: To accurately quantify the concentration of Lurbinectedin in human plasma samples using UPLC-MS/MS. This compound is used as the internal standard to correct for variability during sample preparation and analysis.

Protocol: Lurbinectedin Quantification in Plasma

1. Materials and Reagents:

-

Human plasma (K3-EDTA)

-

Lurbinectedin analytical standard

-

This compound (Internal Standard)

-

Acetonitrile, Methanol, DMSO (HPLC grade)

-

Formic acid, Ammonium acetate

-

Supported Liquid Extraction (SLE) cartridges

-

UPLC-MS/MS system

2. Preparation of Solutions:

-

Lurbinectedin Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.

-

This compound (IS) Stock Solution: Prepare a 1 mg/mL stock solution in DMSO.[5]

-

Lurbinectedin Working Solutions: Serially dilute the stock solution with a suitable solvent (e.g., Acetonitrile:Water 50:50) to prepare calibration standards and quality control (QC) samples.

-

IS Working Solution: Prepare a 20 ng/mL working solution of this compound in an aqueous solution (e.g., DMSO:ammonium acetate 10 mM).[5]

3. Sample Preparation (SLE):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (this compound) to all samples except for blanks.

-

Vortex for 10 seconds.

-

Load the entire sample onto an SLE cartridge and wait 5 minutes.

-

Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

4. UPLC-MS/MS Conditions:

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm).[11]

-

Mobile Phase A: Water with 0.1% Formic Acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[11]

-

Flow Rate: 0.5 mL/min.

-

Gradient: Develop a gradient to separate Lurbinectedin from endogenous matrix components (e.g., linear gradient from 5% to 95% B over 2-3 minutes).

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for Lurbinectedin and this compound.

5. Data Analysis:

-

Integrate the peak areas for both Lurbinectedin and this compound.

-

Calculate the peak area ratio (Lurbinectedin / this compound).

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Lurbinectedin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters

Bioanalytical methods should be validated according to regulatory guidelines.

| Validation Parameter | Typical Acceptance Criteria | Example Data (Lurbinectedin) | Citation |

| Linearity (r²) | ≥ 0.99 | > 0.99 | [12] |

| Calibration Range | - | 0.1 to 50 ng/mL | [12] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.7% to 12.9% | [5] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.1% to 10.7% | [5] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to 6% | [5] |

| Recovery | Consistent and reproducible | 66.4% to 86.6% | [12] |

Application 2: In Vitro DMPK Assays

A. Metabolic Stability Assay

Objective: To determine the rate at which Lurbinectedin is metabolized by liver enzymes, typically using human liver microsomes (HLMs). This provides an estimate of its intrinsic clearance.[13]

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Lurbinectedin (e.g., 1 µM).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

At specified time points (e.g., 0, 5, 10, 15, 30, 60 min), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound as the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using the LC-MS/MS method described above to determine the concentration of Lurbinectedin remaining.

-

Plot the natural log of the percentage of Lurbinectedin remaining versus time to determine the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

B. CYP3A4 Inhibition Assay

Objective: To evaluate the potential of Lurbinectedin to inhibit the activity of CYP3A4, its primary metabolizing enzyme. This is crucial for predicting potential drug-drug interactions (DDIs).[10][13]

Protocol:

-

Prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and a CYP3A4-specific probe substrate (e.g., midazolam or testosterone).

-

Add varying concentrations of Lurbinectedin (or a known inhibitor like ketoconazole as a positive control) to the mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

After a set incubation time (e.g., 10 minutes), terminate the reaction with a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

-

Calculate the percent inhibition at each Lurbinectedin concentration relative to the vehicle control.

-

Plot percent inhibition versus Lurbinectedin concentration to determine the IC50 value.

C. Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of Lurbinectedin bound to plasma proteins, as only the unbound drug is typically pharmacologically active.[14]

Protocol (Rapid Equilibrium Dialysis - RED):

-

Spike Lurbinectedin into control human plasma.

-

Add the spiked plasma to the sample chamber of a RED device insert.

-

Add phosphate buffer (pH 7.4) to the buffer chamber of the device.

-

Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

After incubation, harvest aliquots from both the plasma and buffer chambers.

-

To determine the concentration in the plasma chamber, precipitate proteins with acetonitrile containing this compound (IS).

-

To determine the concentration in the buffer chamber, add an equal volume of blank plasma, then precipitate with acetonitrile containing the IS (to ensure matrix matching).

-

Analyze all samples by LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion